![molecular formula C14H19NO B14626791 (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole CAS No. 57269-11-1](/img/structure/B14626791.png)
(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a hexahydro-furo-pyrrole core with a phenylethyl substituent, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the generation of carbonyl ylides through blue LED irradiation of aryl diazoacetates in the presence of aldehydes. The resulting ylides undergo [3+2] cycloaddition with substituted maleimides to afford the desired compound in excellent yields .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene offer bulk manufacturing and sourcing services for such compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include aryl diazoacetates, aldehydes, and substituted maleimides. Blue LED irradiation is a notable condition for the generation of carbonyl ylides .
Major Products
Applications De Recherche Scientifique
(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical intermediates and final products.
Mécanisme D'action
The mechanism of action of (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with molecular targets such as poly ADP ribose polymerase (PARP). The compound acts as a PARP inhibitor, which can lead to the inhibition of cancer cell proliferation . The molecular pathways involved include the disruption of DNA repair mechanisms, leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole: This compound shares a similar core structure but lacks the phenylethyl substituent.
4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole: This compound is another derivative with potential anticancer properties.
Uniqueness
The uniqueness of (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole lies in its phenylethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
57269-11-1 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
(3aR,6aS)-5-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole |
InChI |
InChI=1S/C14H19NO/c1-2-4-12(5-3-1)6-7-15-8-13-10-16-11-14(13)9-15/h1-5,13-14H,6-11H2/t13-,14+ |
Clé InChI |
UGMXNBZKUPCRSD-OKILXGFUSA-N |
SMILES isomérique |
C1[C@@H]2COC[C@@H]2CN1CCC3=CC=CC=C3 |
SMILES canonique |
C1C2COCC2CN1CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


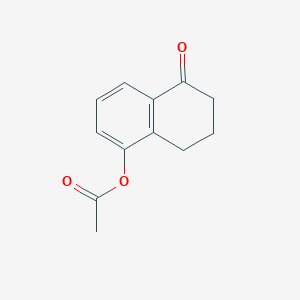

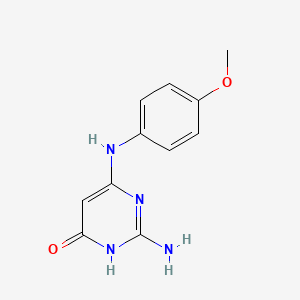

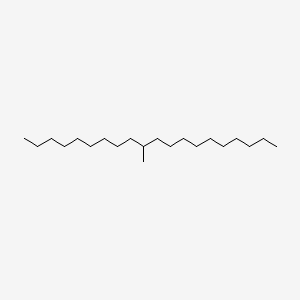

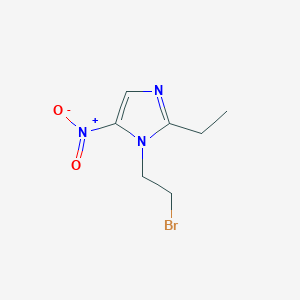


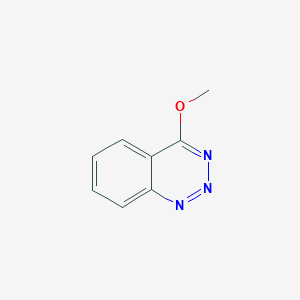
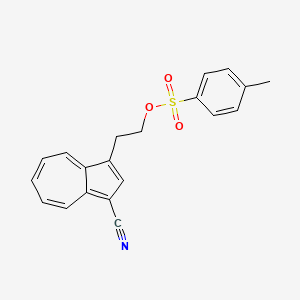
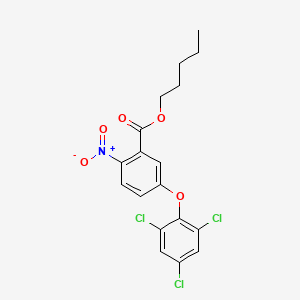
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
